4-bromo-1,5-naphthyridine dihydrobromide
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-bromo-1,5-naphthyridine;dihydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2.2BrH/c9-6-3-5-10-7-2-1-4-11-8(6)7;;/h1-5H;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZWSLZDJGTTAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2N=C1)Br.Br.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.87 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Synthetic Methodologies of 4 Bromo 1,5 Naphthyridine Dihydrobromide
Retrosynthetic Analysis of the 4-Bromo-1,5-Naphthyridine (B1283561) Core
A retrosynthetic analysis of 4-bromo-1,5-naphthyridine provides a logical roadmap for its synthesis. The primary disconnection breaks the carbon-bromine bond, identifying 4-hydroxy-1,5-naphthyridine (which exists in tautomeric equilibrium with 1,5-naphthyridin-4(1H)-one) as the key precursor. This transformation is a standard conversion of a heterocyclic alcohol or ketone to a halide.
Further deconstruction of the 1,5-naphthyridin-4-one intermediate points toward a Gould-Jacobs type reaction. This involves disconnecting the pyridinone ring, which breaks the molecule down into a readily available 3-aminopyridine (B143674) and a three-carbon electrophilic component, such as diethyl malonate or a derivative thereof. This strategic dismantling simplifies the complex heterocyclic structure into basic, commercially available starting materials.
Classical Synthetic Approaches to 1,5-Naphthyridine (B1222797) Systems
The synthesis of the 1,5-naphthyridine scaffold is well-established, with several classical methods being applicable. These routes typically involve the construction of the second pyridine (B92270) ring onto a pre-existing pyridine structure.
Cyclization Reactions for 1,5-Naphthyridine Formation
Cyclization reactions are the most common and direct methods for assembling the 1,5-naphthyridine core. These reactions build the second ring through the formation of one or two new bonds, typically starting from a substituted 3-aminopyridine.
The Skraup reaction is a fundamental method for synthesizing quinolines, and its principles can be extended to create 1,5-naphthyridines. bldpharm.comnih.gov In this approach, a 3-aminopyridine is heated with glycerol (B35011), sulfuric acid, and an oxidizing agent to construct the second ring. nih.gov The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aminopyridine, cyclization, and finally, oxidation to yield the aromatic 1,5-naphthyridine. nih.gov
Modifications to the classical Skraup reaction have been developed to improve yields and reduce the often violent nature of the reaction. bldpharm.com These include the use of milder catalysts and alternative reagents. nih.gov
Table 1: Modified Skraup-type Reactions for 1,5-Naphthyridine Synthesis
| Starting Material | Reagent(s) | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| 3-Aminopyridine | Glycerol | Iodine, Dioxane/Water | 1,5-Naphthyridine | nih.gov |
| 3-Amino-4-methylpyridine | Acetaldehyde | --- | 2,8-Dimethyl-1,5-naphthyridine | nih.gov |
The Gould-Jacobs reaction is particularly relevant as it directly leads to the 4-hydroxy-1,5-naphthyridine (1,5-naphthyridin-4-one) skeleton, the immediate precursor to 4-bromo-1,5-naphthyridine. researchgate.netchemindigest.com This process involves the reaction of a 3-aminopyridine with a diethyl malonate derivative, such as diethyl ethoxymethylenemalonate. The initial step is a substitution reaction, which is followed by a thermal cyclization to form the pyridinone ring. nih.govresearchgate.net Subsequent hydrolysis and decarboxylation can occur if desired, but for the synthesis of the target compound, the 4-hydroxy intermediate is essential. researchgate.net
This methodology has been utilized for the synthesis of various substituted 4-hydroxy-1,5-naphthyridine derivatives. researchgate.netresearchgate.net
Table 2: Gould-Jacobs Reactions for 1,5-Naphthyridine-4-one Synthesis
| Starting Material | Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| 3-Aminopyridine | Diethyl methylenemalonate | Thermal cyclization | 4-Hydroxy-1,5-naphthyridine-3-carboxylate | nih.gov |
| 3-Aminopyridine | Diethyl ethoxymethylenemalonate | Heat | Ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate | researchgate.net |
Once 1,5-naphthyridin-4-one is obtained, it can be converted to 4-bromo-1,5-naphthyridine. This is typically achieved through reaction with a brominating agent such as phosphorus oxybromide (POBr₃). nih.govresearchgate.net The final step to obtain the title compound, 4-bromo-1,5-naphthyridine dihydrobromide, involves treating the synthesized base with two equivalents of hydrobromic acid (HBr).
Electrocyclic reactions offer a more modern approach to the 1,5-naphthyridine core. One such strategy involves the reaction between N-(3-pyridyl)aldimines and alkynes, mediated by a Lewis acid like boron trifluoride etherate (BF₃·Et₂O). nih.gov This process is proposed to proceed via a stepwise [4+2]-cycloaddition mechanism, which constitutes an electrocyclic ring closure to form the 1,5-naphthyridine system. nih.gov These reactions are a type of pericyclic reaction characterized by the formation of a sigma bond and the reorganization of pi electrons within a conjugated system to form a ring. youtube.com
Cycloaddition Reactions in 1,5-Naphthyridine Synthesis
Cycloaddition reactions, particularly [4+2] cycloadditions like the Diels-Alder reaction, represent another powerful tool for constructing the 1,5-naphthyridine framework. nih.gov In an aza-Diels-Alder reaction, an imine derived from a 3-aminopyridine can act as the azadiene component, reacting with an olefin. nih.gov
This strategy typically yields a tetrahydro-1,5-naphthyridine derivative, which must then be aromatized to the final 1,5-naphthyridine. nih.gov The subsequent dehydrogenation can be accomplished using various oxidizing agents or catalytic methods to furnish the fully aromatic heterocyclic system. nih.gov
Aza-Diels-Alder Reactions
The aza-Diels-Alder reaction represents a powerful tool for the construction of nitrogen-containing six-membered rings, which are pivotal in the synthesis of the 1,5-naphthyridine framework. nih.gov This cycloaddition, involving a nitrogen atom in either the diene or dienophile component, offers a convergent approach to complex heterocyclic systems.
A notable strategy involves the reaction between an imine, generated in situ from a 3-aminopyridine derivative and an aldehyde, with an olefin. nih.gov This [4+2] cycloaddition typically proceeds through an endo transition state, leading to the formation of a 1,2,3,4-tetrahydro-1,5-naphthyridine (B1311120) derivative. The stereochemistry of the resulting product can often be controlled. Subsequent aromatization of this saturated intermediate is then required to yield the fully aromatic 1,5-naphthyridine ring system. nih.gov While this method provides a versatile entry to substituted 1,5-naphthyridines, the selection of appropriate starting materials is crucial to introduce the desired substitution pattern that would facilitate subsequent bromination at the C4-position.
Targeted Bromination Strategies for 4-Bromo-1,5-Naphthyridine
Achieving regioselective bromination at the C4 position of the 1,5-naphthyridine ring is a key challenge. The electronic nature of the pyridine rings influences the site of electrophilic attack. Several strategies can be employed to direct the bromination to the desired position.
Electrophilic Bromination Techniques
Direct electrophilic bromination of the parent 1,5-naphthyridine often leads to a mixture of products. However, by modulating the reaction conditions and the nature of the brominating agent, regioselectivity can be achieved.
One common approach involves the use of N-bromosuccinimide (NBS) as a source of electrophilic bromine. nih.govmasterorganicchemistry.com NBS is a convenient and milder alternative to liquid bromine and is frequently used for the bromination of electron-rich aromatic and heterocyclic compounds. nih.govmasterorganicchemistry.comresearchgate.net For substrates like 1,5-naphthyridine, the reaction is typically carried out in a suitable solvent, and the selectivity can be influenced by factors such as temperature and the presence of catalysts.
To enhance the reactivity and direct the substitution to the C4 position, the 1,5-naphthyridine can first be converted to its N-oxide. nih.gov The formation of a mono-N-oxide at one of the nitrogen atoms deactivates the ring to which it is attached and activates the other ring towards electrophilic attack, particularly at the positions ortho and para to the non-oxidized nitrogen. This strategy can favor the introduction of a bromine atom at the C4 position.
Directed Ortho Metalation (DoM) and Subsequent Bromination
Directed Ortho Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. uwindsor.cawikipedia.orgbaranlab.org This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to form an organometallic intermediate. uwindsor.cawikipedia.orgbaranlab.org This intermediate then reacts with an electrophile, in this case, a bromine source, to introduce the substituent at the desired position.
In the context of 1,5-naphthyridine, the nitrogen atoms themselves can act as directing groups, guiding the metalation to the adjacent C2 and C4 (or C6 and C8) positions. uwindsor.ca However, competitive metalation at different positions can occur. The choice of the base, solvent, and temperature is critical to control the regioselectivity. For instance, the use of a bulky base might favor deprotonation at a sterically less hindered position. Once the lithiated species is formed at the C4 position, it can be quenched with a suitable electrophilic bromine source, such as 1,2-dibromoethane (B42909) or hexachloroethane, to afford 4-bromo-1,5-naphthyridine.
It is also important to consider the possibility of a "halogen dance" reaction, where a halogen atom can migrate to a different position on the ring under the influence of a strong base. researchgate.netclockss.org This phenomenon can be either a complicating side reaction or a useful synthetic tool, depending on the desired outcome. researchgate.netclockss.org
Palladium-Catalyzed Halogenation Methods
Palladium-catalyzed C-H activation has emerged as a versatile and efficient method for the direct functionalization of heterocycles. nih.gov This approach avoids the need for pre-functionalized substrates, such as organometallic reagents, and can offer high regioselectivity.
For the synthesis of 4-bromo-1,5-naphthyridine, a palladium-catalyzed C-H bromination could be envisioned. These reactions typically involve a palladium catalyst, a ligand, an oxidant, and a bromide source. The catalyst activates a specific C-H bond, in this case, at the C4 position of the 1,5-naphthyridine ring, forming a palladacycle intermediate. This intermediate then reacts with the bromine source to yield the desired bromo-substituted product. The regioselectivity is often controlled by the directing ability of a substituent on the substrate or by the inherent electronic and steric properties of the heterocycle itself. While this represents a modern and attractive approach, specific examples for the C4-bromination of 1,5-naphthyridine would require careful optimization of the reaction conditions, including the choice of catalyst, ligand, and bromine source.
Formation of the Dihydrobromide Salt
The final step in the synthesis is the formation of the dihydrobromide salt of 4-bromo-1,5-naphthyridine. This is typically achieved through a straightforward acid-base reaction.
Acid-Base Reactions for Salt Formation
The presence of two basic nitrogen atoms in the 1,5-naphthyridine ring allows for the formation of a dihydrobromide salt. The free base, 4-bromo-1,5-naphthyridine, is treated with a solution of hydrobromic acid (HBr). The nitrogen atoms, acting as Lewis bases, accept protons from the strong acid, resulting in the formation of the corresponding pyridinium (B92312) bromide salts.
Typically, the 4-bromo-1,5-naphthyridine is dissolved in a suitable organic solvent, and a stoichiometric excess of aqueous or gaseous hydrogen bromide is added. The dihydrobromide salt, being ionic, is generally less soluble in organic solvents and will precipitate out of the solution. The precipitate can then be collected by filtration, washed with a non-polar solvent to remove any unreacted starting material or impurities, and dried to yield the final product, this compound. The purity of the salt can be assessed by standard analytical techniques such as melting point determination and spectroscopic methods.
Purification and Characterization of the Dihydrobromide Salt
Purification:
The crude this compound obtained after filtration often requires further purification to remove any unreacted starting materials, by-products, or residual solvent. A common and effective method for the purification of crystalline solids like this salt is recrystallization.
The choice of solvent system for recrystallization is crucial and is determined empirically. A suitable solvent will dissolve the compound sparingly at room temperature but will have a high dissolving capacity at its boiling point. For salts like this compound, polar protic solvents such as ethanol, methanol, or aqueous mixtures of these alcohols are often good candidates. The process involves dissolving the crude salt in a minimal amount of the hot solvent to form a saturated solution. Any insoluble impurities can be removed at this stage by hot filtration. The clear filtrate is then allowed to cool slowly, which leads to the formation of well-defined crystals of the purified product as the solubility decreases. The purified crystals are then collected by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and dried under vacuum to remove the last traces of solvent. The purity of the recrystallized product can be assessed by techniques such as melting point determination and chromatographic methods like High-Performance Liquid Chromatography (HPLC).
Characterization:
Once purified, the structure and identity of this compound are confirmed using a variety of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. The ¹H NMR spectrum would be expected to show a distinct set of signals for the aromatic protons on the naphthyridine ring system. The chemical shifts, splitting patterns (multiplicity), and coupling constants of these protons provide detailed information about their electronic environment and connectivity. The presence of the acidic protons from the two hydrobromide molecules might be observed as a broad signal, which can be confirmed by D₂O exchange.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in the 4-bromo-1,5-naphthyridine core will give rise to a distinct signal. The chemical shift of the carbon atom attached to the bromine (C4) would be significantly affected by the halogen's electronegativity and would appear in a characteristic region of the spectrum.
Mass Spectrometry (MS): Mass spectrometry is used to determine the mass-to-charge ratio (m/z) of the molecule, which in turn provides the molecular weight. For 4-bromo-1,5-naphthyridine, the mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (with its two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance). High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the elemental composition of the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands for the C-H stretching of the aromatic rings, C=C and C=N stretching vibrations within the naphthyridine core, and the C-Br stretching vibration. The presence of the hydrobromide salt may also be indicated by broad absorption bands in the region of 2500-3000 cm⁻¹ corresponding to the N⁺-H stretching vibrations.
A summary of the expected characterization data is presented in the table below.
| Analytical Technique | Expected Observations for this compound |
| ¹H NMR | Aromatic proton signals with specific chemical shifts and coupling patterns characteristic of the 1,5-naphthyridine ring system. A potential broad signal for the N-H protons. |
| ¹³C NMR | Distinct signals for each carbon in the aromatic core, with the C4 signal shifted due to the bromine substituent. |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the mass of the 4-bromo-1,5-naphthyridine free base with a characteristic isotopic pattern for bromine. |
| High-Resolution MS (HRMS) | Provides the exact mass of the molecular ion, confirming the elemental formula. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for aromatic C-H, C=C, C=N, and C-Br stretching vibrations, as well as N⁺-H stretching for the dihydrobromide salt. |
| Melting Point | A sharp and defined melting point, indicating the purity of the crystalline salt. |
| HPLC | A single major peak, indicating high purity. |
Chemical Reactivity and Transformation of 4 Bromo 1,5 Naphthyridine Dihydrobromide
Reactivity of the Bromine Atom at C-4 Position
The bromine atom at the C-4 position is a versatile handle for introducing a wide range of functional groups, acting as a leaving group in substitution reactions or as a reactive center in metal-catalyzed cross-coupling reactions.
The 1,5-naphthyridine (B1222797) ring is an electron-deficient aromatic system, which activates attached halogens toward nucleophilic aromatic substitution (SNAr). nih.gov This reactivity is particularly pronounced at the C-4 position, allowing for the displacement of the bromide by various nucleophiles.
The introduction of amino groups at the C-4 position can be achieved through nucleophilic substitution. A prominent method for this transformation is the palladium-catalyzed Buchwald-Hartwig amination. nih.gov This cross-coupling reaction allows for the formation of C-N bonds between the aryl bromide and a wide range of primary or secondary amines. For instance, 4-bromo-1,5-naphthyridine (B1283561) can be coupled with amides, such as a tetrahydropyran-amide, using a palladium catalyst in the presence of a phosphine (B1218219) ligand like (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthalene (BINAP). nih.gov This reaction effectively replaces the bromine atom with the desired amino-containing moiety. nih.govresearchgate.net
| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Product | Reference |
|---|---|---|---|---|---|---|---|
| 4-bromo-1,5-naphthyridine | Tetrahydropyran-amide | Palladium(II) acetate (B1210297) | (R)-(+)-BINAP | Cesium carbonate | Toluene | 4-(Tetrahydropyran-amido)-1,5-naphthyridine | nih.gov |
Similar to amination, the bromine at C-4 can be displaced by oxygen-based nucleophiles such as alkoxides and phenoxides through an SNAr mechanism. This provides a direct route to 4-alkoxy- and 4-phenoxy-1,5-naphthyridine derivatives. While specific examples for 4-bromo-1,5-naphthyridine are not extensively detailed, the analogous reaction of 4-chloro-1,5-naphthyridine (B1297630) derivatives with sodium methoxide (B1231860) proceeds efficiently to yield the corresponding methoxylated product. nih.gov This indicates that the 4-position of the 1,5-naphthyridine scaffold is highly activated for such nucleophilic substitutions. The reaction typically involves heating the halo-naphthyridine with a sodium or potassium alkoxide (or phenoxide) in the corresponding alcohol or an aprotic polar solvent.
| Reactant 1 | Nucleophile | Solvent | Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| 4-chloro-1,5-naphthyridine | Sodium methoxide | Methanol | Heating | 4-methoxy-1,5-naphthyridine | nih.gov |
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the bromo-substituent at the C-4 position of 1,5-naphthyridine serves as an excellent electrophilic partner in these transformations.
The Suzuki-Miyaura coupling is one of the most widely used methods for generating C-C bonds, particularly for creating biaryl and heteroaryl-aryl structures. libretexts.orgnih.gov This reaction involves the palladium-catalyzed coupling of an organohalide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a base. libretexts.org The 4-bromo-1,5-naphthyridine scaffold is a suitable substrate for Suzuki-Miyaura coupling, allowing for the introduction of a diverse array of aryl and heteroaryl groups at the C-4 position. rsc.org The reaction conditions typically employ a palladium catalyst like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand, along with a base such as sodium carbonate or potassium phosphate. proprogressio.hunih.gov This methodology is crucial for synthesizing complex molecules, including those with potential applications in medicinal chemistry. proprogressio.hu
| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Product Type | Reference |
|---|---|---|---|---|---|---|
| 4-bromo-1,5-naphthyridine | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ (aq) | DME or Toluene | 4-Aryl-1,5-naphthyridine | rsc.orgproprogressio.hu |
| 4-bromo-1,5-naphthyridine | Heteroarylboronic acid | PdCl₂(dppf) | K₃PO₄ | 1,4-Dioxane/Water | 4-Heteroaryl-1,5-naphthyridine | rsc.org |
The Heck reaction, another cornerstone of palladium-catalyzed cross-coupling, facilitates the reaction between an aryl or vinyl halide and an alkene to form a substituted alkene. organic-chemistry.org This reaction provides a method for the alkenylation of the 1,5-naphthyridine core at the C-4 position. In a typical Heck reaction, 4-bromo-1,5-naphthyridine would be reacted with an alkene, such as an acrylate, styrene, or other olefin, in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base (e.g., triethylamine (B128534) or sodium carbonate). organic-chemistry.orgthieme-connect.de The reaction generally exhibits high stereoselectivity, yielding the E (trans) isomer of the product almost exclusively. thieme-connect.de This transformation is valuable for synthesizing vinyl-substituted naphthyridines, which can serve as precursors for further functionalization.
| Aryl Halide | Alkene | Catalyst | Base | Solvent | Product Type | Reference |
|---|---|---|---|---|---|---|
| 4-bromo-1,5-naphthyridine | Styrene | Pd(OAc)₂ | Triethylamine (Et₃N) | DMF or Acetonitrile | 4-((E)-styryl)-1,5-naphthyridine | organic-chemistry.orgthieme-connect.de |
| 4-bromo-1,5-naphthyridine | Ethyl acrylate | Pd(OAc)₂ with PPh₃ | Na₂CO₃ | DMF | Ethyl (E)-3-(1,5-naphthyridin-4-yl)acrylate | organic-chemistry.orgthieme-connect.de |
Cross-Coupling Reactions at the Bromine Center
Sonogashira Coupling
The Sonogashira coupling is a highly effective method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. libretexts.orgwikipedia.org This reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.orgorganic-chemistry.org For 4-bromo-1,5-naphthyridine, this reaction allows for the introduction of various alkynyl substituents at the 4-position, yielding arylalkynes.
The reaction proceeds via a catalytic cycle involving the oxidative addition of the bromo-naphthyridine to the Pd(0) catalyst, followed by transmetalation with a copper acetylide (formed from the terminal alkyne and Cu(I) salt) and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org Copper-free methodologies have also been developed to circumvent issues associated with the copper co-catalyst. libretexts.orgnih.gov The mild conditions of the Sonogashira coupling make it compatible with a wide range of functional groups, rendering it a valuable tool in complex molecule synthesis. wikipedia.orgnih.gov
| Component | Examples | Function |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, [Pd(allyl)Cl]₂ | Primary catalyst for C-C bond formation |
| Copper(I) Co-catalyst | CuI, CuBr | Facilitates the formation of copper acetylide intermediate |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA), Piperidine | Neutralizes the HX byproduct and aids in alkyne deprotonation |
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF), Toluene | Provides the reaction medium |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, specifically for coupling amines with aryl halides. wikipedia.org This reaction has become a cornerstone of medicinal and materials chemistry due to its broad substrate scope and functional group tolerance, allowing for the synthesis of aryl amines under relatively mild conditions. wikipedia.orgnih.gov In the context of 4-bromo-1,5-naphthyridine, this reaction facilitates the introduction of primary or secondary amines at the 4-position.
The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium amido complex, and finally, reductive elimination to furnish the desired N-arylated product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org The choice of phosphine ligand is critical and several generations have been developed to improve reaction efficiency and scope. wikipedia.org Research has demonstrated the successful application of Buchwald-Hartwig amination for the functionalization of the 1,5-naphthyridine scaffold. nih.gov
| Component | Examples | Function |
|---|---|---|
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂, [Pd(allyl)Cl]₂ | Source of the active Pd(0) catalyst |
| Phosphine Ligand | XantPhos, BINAP, tBuXPhos, DavePhos | Stabilizes the palladium center and facilitates the catalytic cycle |
| Base | NaOtBu, KOtBu, Cs₂CO₃, K₃PO₄ | Promotes the deprotonation of the amine to form the palladium amido complex |
| Solvent | Toluene, Dioxane, Tetrahydrofuran (THF) | Provides the reaction medium |
Metalation and Lithiation Reactions
Metalation, particularly lithiation via halogen-metal exchange, is a powerful strategy for converting an electrophilic carbon-halogen bond into a strongly nucleophilic carbon-lithium bond. For 4-bromo-1,5-naphthyridine, treatment with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures (typically -78 °C) can induce a bromine-lithium exchange. researchgate.net This process rapidly generates a 1,5-naphthyridin-4-yl lithium intermediate.
This highly reactive organolithium species can then be trapped by a wide variety of electrophiles to install new functional groups at the 4-position. This two-step sequence provides access to a range of derivatives that are not readily accessible through other means. The choice of electrophile determines the final product, making this a highly versatile synthetic route.
| Step | Reagent/Condition | Purpose | Example Product Functional Group |
|---|---|---|---|
| 1. Metalation | n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi) in THF at -78 °C | Bromine-lithium exchange to form a nucleophilic organolithium intermediate | -Li |
| 2. Electrophilic Quench | Aldehydes (e.g., Benzaldehyde) | Reaction with the organolithium intermediate to form a new C-C or C-heteroatom bond | -CH(OH)R (Secondary alcohol) |
| Ketones (e.g., Acetone) | -C(OH)R₂ (Tertiary alcohol) | ||
| Carbon dioxide (CO₂) | -COOH (Carboxylic acid) | ||
| Isocyanates (R-N=C=O) | -C(O)NHR (Amide) |
Reactivity of the Naphthyridine Core
The reactivity of the 1,5-naphthyridine nucleus is characterized by the electron-deficient nature of its two fused pyridine (B92270) rings. This property makes the core susceptible to nucleophilic attack while generally deactivating it towards electrophilic substitution.
Electrophilic Substitution on the Pyridine Rings
The presence of two electronegative nitrogen atoms in the 1,5-naphthyridine system significantly reduces the electron density of the aromatic rings, making them less nucleophilic than benzene (B151609). nih.gov Consequently, electrophilic aromatic substitution reactions such as nitration, sulfonation, and Friedel-Crafts reactions are generally difficult and require harsh conditions. nih.govmdpi.com The pyridine nitrogen atoms are also basic and will be protonated under strongly acidic conditions (often used for electrophilic substitution), which further deactivates the ring system to attack by an incoming electrophile. libretexts.org
When substitution does occur, it is often directed by the electronic properties of the ring. N-oxidation of one of the nitrogen atoms can, however, activate the ring system, facilitating both electrophilic and nucleophilic additions, particularly at the 2- and 4-positions. nih.gov In fused systems, such as benzonaphthyridines, electrophilic attack preferentially occurs on the more electron-rich benzene ring rather than the deactivated naphthyridine core. mdpi.com
Nucleophilic Attack on Electron-Deficient Centers
The electron-deficient character of the 1,5-naphthyridine core makes it an excellent substrate for nucleophilic attack. nih.gov This can manifest in several ways:
Nucleophilic Aromatic Substitution (SNAr): A halogen atom, such as the bromine in 4-bromo-1,5-naphthyridine, serves as a good leaving group and can be readily displaced by a variety of nucleophiles. This includes alkoxides, thiolates, and amines, providing a direct route to functionalized naphthyridines.
Addition of Nucleophiles: Strong nucleophiles, such as organometallic reagents (e.g., Grignard or organolithium reagents), can add directly to the electron-deficient carbon atoms of the ring, particularly those adjacent to a nitrogen atom.
Chichibabin-type Amination: While less common than with simpler pyridines, direct amination with the displacement of a hydride ion can sometimes be achieved using powerful nucleophiles like sodium amide.
Reduction Reactions of the Naphthyridine System
The 1,5-naphthyridine ring system can be reduced under various conditions to yield dihydro- or tetrahydro-1,5-naphthyridines. These reactions effectively saturate one or both of the pyridine rings.
Catalytic Hydrogenation: The most common method for complete reduction involves catalytic hydrogenation using hydrogen gas (H₂) over a noble metal catalyst such as palladium (Pd), platinum (Pt), or rhodium (Rh). This typically leads to the formation of decahydro-1,5-naphthyridine. Partial reduction to the tetrahydro- derivative can sometimes be achieved under milder conditions.
Metal Hydride Reduction: Complex metal hydrides can also be used to reduce the naphthyridine system. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing the ring system, especially in fused naphthyridinone systems where it can reduce both the amide and the ring. nih.gov Sodium borohydride (B1222165) (NaBH₄) is a milder reagent and is generally effective for reducing the ring only if it is first activated, for example, by quaternization of a ring nitrogen. mdpi.comnih.gov The redox properties of the naphthyridine moiety are also utilized in coordination chemistry, where it can participate in electron transfer processes, such as the reduction of oxygen when complexed with metals like cobalt. mdpi.com
Oxidation Reactions and N-Oxide Formation
The oxidation of nitrogen-containing heterocycles, such as 1,5-naphthyridines, is a fundamental transformation that leads to the corresponding N-oxides. nih.gov This reaction not only alters the electronic properties of the parent molecule but also provides a gateway for further functionalization. The N-oxide group is highly polar and can act as a hydrogen bond acceptor, potentially modifying the molecule's physical and biological properties. nih.gov
The formation of an N-oxide from a tertiary amine or an aromatic nitrogen heterocycle is typically achieved using peroxy acids. organic-chemistry.org One of the most common and effective reagents for this purpose is meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.orgmasterorganicchemistry.com The reaction involves the transfer of an oxygen atom from the peroxy acid to the nitrogen atom of the heterocycle. For the 1,5-naphthyridine core, oxidation can potentially occur at either the N1 or N5 position, leading to mono-N-oxides. The formation of N-oxides on the 1,5-naphthyridine skeleton may be a precursor step to facilitate other reactions, such as the incorporation of chlorine atoms. nih.gov
The general protocol for the N-oxidation of pyridine-like compounds involves dissolving the substrate in a suitable solvent, followed by the addition of the oxidizing agent. The reaction progress can be monitored by standard chromatographic techniques.
Table 1: Reagents for N-Oxide Formation of Nitrogen Heterocycles
| Reagent | Typical Reaction Conditions | Reference |
|---|---|---|
| meta-Chloroperoxybenzoic acid (m-CPBA) | Inert solvent (e.g., dichloromethane, chloroform), typically at or below room temperature. | organic-chemistry.orgmasterorganicchemistry.com |
| Hydrogen Peroxide (H₂O₂) | Often used with a catalyst (e.g., titanium silicalite) or in a solvent like acetic acid. | organic-chemistry.org |
| Sodium Perborate (NaBO₃) | Used in acetic acid. | organic-chemistry.org |
| Urea-Hydrogen Peroxide (UHP) | Solid-state or in a suitable solvent. | organic-chemistry.org |
Modifications of Side Chains and Functional Groups
The primary site for functional group modification on the 4-bromo-1,5-naphthyridine scaffold is the bromine atom at the C4 position. This halogen provides a reactive center for introducing a diverse array of substituents, primarily through metal-catalyzed cross-coupling reactions. Such modifications are crucial for developing new derivatives with tailored properties.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The bromo-substituent on the electron-poor 1,5-naphthyridine ring is an excellent substrate for these transformations. Key examples of such reactions include the Suzuki-Miyaura coupling, which introduces aryl or vinyl groups, and the Sonogashira coupling, which installs alkyne moieties.
For instance, Suzuki-Miyaura coupling of a bromo-substituted heterocycle with an arylboronic acid, in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as sodium carbonate, can yield the corresponding aryl-substituted product. beilstein-journals.org Similarly, Sonogashira coupling with a terminal alkyne can be achieved using a palladium catalyst, often in conjunction with a copper(I) co-catalyst. beilstein-journals.org These reactions enable the systematic exploration of the chemical space around the 1,5-naphthyridine core.
Beyond cross-coupling, the bromo group can also undergo nucleophilic aromatic substitution (SNAr). In a related system, the bromo group of 4-bromo-1,8-naphthalimide was shown to be replaced by a glutathionyl group in a reaction catalyzed by glutathione (B108866) S-transferase (GST). nih.gov This suggests that the C4-bromo position on the 1,5-naphthyridine ring could be susceptible to displacement by strong nucleophiles, providing another avenue for functionalization.
Table 2: Examples of Cross-Coupling Reactions on Bromo-Heterocycles
| Reaction Type | Substrate Example | Reagents & Catalyst | Product Type | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 4-Bromo-6H-1,2-oxazine | ArB(OH)₂, Pd(PPh₃)₄, Na₂CO₃ | 4-Aryl-6H-1,2-oxazine | beilstein-journals.org |
| Sonogashira Coupling | 4-Bromo-6H-1,2-oxazine | Terminal alkyne, PdCl₂(PPh₃)₂, CuI, Et₃N | 4-Alkynyl-6H-1,2-oxazine | beilstein-journals.org |
| Suzuki-Miyaura Coupling | 5-Bromo-1,2,3-triazine | ArB(OH)₂, Pd(dppf)Cl₂, Ag₂CO₃ | 5-Aryl-1,2,3-triazine | uzh.ch |
Advanced Synthetic Applications of 4 Bromo 1,5 Naphthyridine Dihydrobromide As a Building Block
Precursor for Complex Naphthyridine Derivatives
The strategic placement of the bromine atom at the C4 position of the 1,5-naphthyridine (B1222797) scaffold allows for a wide range of functionalization reactions, primarily through palladium-catalyzed cross-coupling reactions. These transformations enable the introduction of various substituents, leading to the synthesis of intricate and functionally diverse naphthyridine derivatives.
Synthesis of Fused Naphthyridine Systems
The construction of fused naphthyridine systems is a significant area of research due to the interesting pharmacological and material properties of these polycyclic aromatic compounds. 4-Bromo-1,5-naphthyridine (B1283561) is an excellent starting material for creating such fused systems through annulation strategies, which often involve an initial cross-coupling reaction followed by an intramolecular cyclization.
Palladium-catalyzed reactions such as the Suzuki, Sonogashira, and Buchwald-Hartwig aminations are instrumental in this regard. nih.govwikipedia.orglibretexts.orgresearchgate.netnih.gov For instance, a Suzuki coupling can introduce an aryl group with an ortho-functional handle, which can then undergo a cyclization reaction to form a new ring fused to the naphthyridine core. Similarly, Sonogashira coupling can introduce an alkyne, a versatile functional group for subsequent cyclization reactions to build fused heterocyclic systems. libretexts.orgorganic-chemistry.orgwikipedia.org The Buchwald-Hartwig amination allows for the introduction of amino groups, which can also participate in cyclization cascades to form nitrogen-containing fused rings. wikipedia.orgrsc.orglibretexts.org
Table 1: Examples of Palladium-Catalyzed Reactions for the Synthesis of Fused Naphthyridine Precursors
| Reaction Type | Coupling Partner | Catalyst System | Product Type | Potential Fused System |
|---|---|---|---|---|
| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ / Base | 4-Aryl-1,5-naphthyridine | Benzo[c] libretexts.orgrsc.orgnaphthyridines |
| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Base | 4-Alkynyl-1,5-naphthyridine | Thieno[2,3-c] libretexts.orgrsc.orgnaphthyridines |
| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃ / Ligand / Base | 4-Amino-1,5-naphthyridine | Pyrido[4,3,2-de] libretexts.orgrsc.orgnaphthyridines |
Construction of Polycyclic Aromatic Nitrogen Heterocycles
Beyond simple fused systems, 4-bromo-1,5-naphthyridine serves as a key intermediate in the synthesis of larger, more complex polycyclic aromatic nitrogen heterocycles. These structures are of interest for their potential applications in electronic materials and as DNA intercalating agents. The reactivity of the C-Br bond allows for the stepwise construction of these intricate architectures.
For example, a double Suzuki or Sonogashira coupling on a di-functionalized naphthyridine, derived from 4-bromo-1,5-naphthyridine, can lead to extended π-conjugated systems. These reactions provide a powerful tool for the synthesis of novel polycyclic aromatic compounds with tailored electronic and photophysical properties.
Role in Medicinal Chemistry Synthesis
The 1,5-naphthyridine motif is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds. The ability to functionalize this core structure via the bromo-substituent makes 4-bromo-1,5-naphthyridine dihydrobromide a highly valuable starting material for the development of new therapeutic agents. nih.govnih.gov
Scaffold for Novel Pharmacophore Development
A pharmacophore model outlines the essential molecular features required for biological activity. nih.gov 4-Bromo-1,5-naphthyridine provides a rigid and versatile scaffold that can be readily decorated with various functional groups to match the requirements of a specific pharmacophore. Through cross-coupling reactions, medicinal chemists can systematically modify the C4 position with a diverse range of substituents to probe the structure-activity relationship (SAR) and optimize the binding affinity and selectivity for a particular biological target. nih.gov
Intermediate in Drug Candidate Synthesis
The utility of 4-bromo-1,5-naphthyridine extends to its use as a key intermediate in the synthesis of specific drug candidates. The introduction of various side chains at the C4 position has been a common strategy in the development of kinase inhibitors, anti-cancer agents, and other therapeutics. The reactivity of the C-Br bond allows for the efficient and convergent synthesis of complex drug molecules.
For instance, the displacement of the bromide with an appropriate amine or other nucleophile is a key step in the synthesis of many 1,5-naphthyridine-based drug candidates. Palladium-catalyzed amination reactions have proven particularly effective for this purpose.
Table 2: Application of 4-Substituted 1,5-Naphthyridines in Medicinal Chemistry
| Target Class | Synthetic Strategy | Example Moiety Introduced | Reference |
|---|---|---|---|
| Kinase Inhibitors | Suzuki Coupling | Substituted aryl groups | nih.gov |
| Anti-malarial Agents | Nucleophilic Aromatic Substitution | Aminoalkyl side chains | nih.gov |
| Anti-cancer Agents | Sonogashira Coupling | Functionalized alkynes | libretexts.orgorganic-chemistry.org |
Applications in Materials Science
While the primary applications of this compound have been in the realm of organic and medicinal chemistry, its potential in materials science is an emerging area of interest. The electron-deficient nature of the 1,5-naphthyridine ring system, combined with the ability to introduce various functional groups via the bromo substituent, makes it an attractive building block for the synthesis of novel organic electronic materials.
The construction of extended π-conjugated systems through cross-coupling reactions can lead to materials with interesting photophysical and electronic properties, suitable for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The nitrogen atoms in the naphthyridine core can also serve as coordination sites for metal ions, opening up possibilities for the creation of novel metal-organic frameworks (MOFs) and coordination polymers with unique catalytic or sensory properties. However, to date, specific research on the application of this compound in materials science is limited, representing a promising avenue for future investigation.
Development of Functional Polymers
The electron-deficient nature of the 1,5-naphthyridine ring system makes it an attractive component for the construction of conjugated polymers with tailored electronic and photophysical properties. These polymers are of significant interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemosensors. The 4-bromo-1,5-naphthyridine moiety can be effectively utilized as a monomer in various metal-catalyzed cross-coupling polymerization reactions.
Suzuki Coupling Polymerization:
A prevalent method for the synthesis of conjugated polymers containing 1,5-naphthyridine units is the Palladium-catalyzed Suzuki cross-coupling reaction. While direct polymerization of 4-bromo-1,5-naphthyridine with a diboronic acid or a diboronic ester comonomer has not been extensively detailed, the successful synthesis of 4,8-disubstituted 1,5-naphthyridines from 4,8-dibromo-1,5-naphthyridine (B11799114) and various boronic acids highlights the feasibility of this approach. nih.gov This reaction typically involves a palladium catalyst, such as palladium acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), and a base to facilitate the transmetalation step. By employing a bifunctional comonomer, a polymer chain can be constructed. For instance, the reaction of a dibromo-naphthyridine with a phenylene-bis(boronic acid) would yield a poly(phenylene-naphthyridine) copolymer. The properties of the resulting polymer can be fine-tuned by the choice of the comonomer.
Stille and Heck Coupling Polymerizations:
Alternative cross-coupling methodologies like Stille and Heck reactions also present viable pathways to 1,5-naphthyridine-containing polymers. The Stille coupling, which pairs an organotin reagent with an organohalide, has been successfully applied to the synthesis of poly(p-phenylenevinylene) (PPV) derivatives. nih.gov A similar strategy could be envisioned for the polymerization of 4-bromo-1,5-naphthyridine with a distannyl comonomer. The Heck reaction, involving the coupling of an aryl halide with an alkene, provides another avenue for incorporating the 1,5-naphthyridine unit into a polymer backbone, often leading to vinylene-linked conjugated systems. organic-chemistry.org
The table below summarizes potential polymerization reactions involving a 4-bromo-1,5-naphthyridine monomer.
| Polymerization Method | Comonomer Type | Catalyst System (Example) | Resulting Polymer Type |
| Suzuki Coupling | Aryl diboronic acid/ester | Pd(OAc)₂, K₂CO₃ | Poly(aryl-naphthyridine) |
| Stille Coupling | Distannyl alkene/arene | Pd(PPh₃)₄ | Poly(naphthryidinyl-vinylene/arene) |
| Heck Coupling | Divinyl arene | Pd(OAc)₂, P(o-tol)₃ | Poly(naphthyridinyl-vinylene-arene) |
Research Findings:
Studies on related 1,5-naphthyridine-based conjugated polymers have demonstrated their potential as functional materials. For example, polymers incorporating the 1,5-naphthyridine moiety have been investigated as co-sensitizers in dye-sensitized solar cells, indicating their ability to participate in photoinduced electron transfer processes. uchile.cl Furthermore, the synthesis of novel multifunctional organic semiconductor materials based on 4,8-disubstituted 1,5-naphthyridines has been reported, showcasing their thermal stability and tunable opto-electrical properties. nih.gov These materials exhibit blue to blue-green fluorescence, making them promising candidates for emissive layers in OLEDs. nih.gov
Ligands for Metal Complexes and Catalysis
The two nitrogen atoms within the 1,5-naphthyridine ring are strategically positioned to act as a bidentate ligand, chelating to a metal center. The substitution pattern on the naphthyridine core significantly influences the electronic properties and steric environment of the resulting metal complex, thereby affecting its catalytic activity and stability. 4-Bromo-1,5-naphthyridine serves as a key intermediate for the synthesis of more elaborate ligands through substitution at the 4-position.
Synthesis of Substituted 1,5-Naphthyridine Ligands:
The bromine atom in 4-bromo-1,5-naphthyridine can be readily displaced or used in cross-coupling reactions to introduce a variety of functional groups. For instance, nucleophilic aromatic substitution can be employed to introduce phosphine (B1218219) groups, which are excellent coordinating moieties for a range of transition metals. nih.gov Palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, can be used to attach aryl, alkynyl, or amino groups, respectively, creating a diverse library of ligands with different steric and electronic profiles.
The following table provides examples of ligand types that can be synthesized from 4-bromo-1,5-naphthyridine.
| Reaction Type | Reagent (Example) | Functional Group Introduced | Potential Metal Coordination |
| Suzuki Coupling | Phenylboronic acid | Phenyl | Pd, Ru, Ir |
| Sonogashira Coupling | Phenylacetylene | Phenylethynyl | Pd, Ru, Ir |
| Buchwald-Hartwig | Diphenylphosphine | Diphenylphosphino | Pd, Ru, Rh, Ir |
| Nucleophilic Substitution | Sodium methanethiol | Methylthio | Ru |
Applications in Catalysis:
Metal complexes featuring 1,5-naphthyridine-based ligands have shown promise in various catalytic transformations. While specific examples utilizing ligands derived directly from 4-bromo-1,5-naphthyridine are not extensively documented, the broader family of naphthyridine complexes provides strong precedent for their potential applications.
Ruthenium Complexes: Ruthenium complexes with naphthyridine ligands have been investigated for their catalytic activity in oxidation reactions and transfer hydrogenation. uchile.clnih.gov For example, dinuclear ruthenium complexes with bridging 1,8-naphthyridine (B1210474) ligands have been shown to catalyze the oxidation of alcohols and the epoxidation of alkenes. nih.gov Ruthenium(II) carbonyl complexes containing monodentate 1,8-naphthyridine ligands have been studied as catalysts in the transfer hydrogenation of ketones. uchile.cl
Iridium Complexes: Iridium(III) complexes are renowned for their applications in photoredox catalysis and as phosphorescent emitters in OLEDs. The photophysical properties of these complexes can be finely tuned by modifying the ligands. nih.govnih.gov The introduction of a 1,5-naphthyridine-based ligand can influence the HOMO and LUMO energy levels of the complex, thereby affecting its emission color and redox potentials. This makes them attractive for applications in light-driven chemical reactions and energy-efficient displays.
Palladium Complexes: Palladium complexes bearing N-heterocyclic ligands are workhorses in cross-coupling chemistry. nih.govnih.gov Ligands derived from 1,5-naphthyridine can be used to stabilize the palladium center and modulate its reactivity in reactions such as Suzuki, Heck, and Sonogashira couplings. The electronic properties of the naphthyridine ligand can influence the efficiency of the oxidative addition and reductive elimination steps in the catalytic cycle.
Computational and Theoretical Chemistry Studies of 4 Bromo 1,5 Naphthyridine and Its Derivatives
Electronic Structure and Aromaticity Analysis
The electronic structure of 4-bromo-1,5-naphthyridine (B1283561) is fundamental to its chemical properties and reactivity. The 1,5-naphthyridine (B1222797) core is a bicyclic aromatic system containing two pyridine (B92270) rings fused together. The aromaticity of this system can be understood through Hückel's rule, which states that a planar, cyclic, and fully conjugated system with (4n+2) π electrons will be aromatic. masterorganicchemistry.comlibretexts.org The 1,5-naphthyridine ring system has 10 π electrons (n=2), fulfilling this requirement and thus exhibiting aromatic character.
The introduction of a bromine atom at the 4-position significantly influences the electronic distribution within the rings. Bromine is an electronegative atom that exerts a -I (negative inductive) effect, withdrawing electron density from the carbon atom to which it is attached. However, it also possesses lone pairs of electrons that can participate in resonance, exerting a +M (positive mesomeric) effect and donating electron density to the ring. In the case of halogens, the inductive effect generally outweighs the mesomeric effect.
Computational methods such as Density Functional Theory (DFT) can be employed to model the electronic structure and aromaticity. Aromaticity can be quantified using various indices, such as the nucleus-independent chemical shift (NICS) and the harmonic oscillator model of aromaticity (HOMA). NICS calculations, for instance, would likely show negative values inside the rings, indicative of a diatropic ring current, a hallmark of aromaticity.
Predicted Aromaticity Indices for 4-Bromo-1,5-Naphthyridine
| Index | Predicted Value | Interpretation |
|---|---|---|
| HOMA | ~0.9 | High degree of aromaticity |
| NICS(0) | -8 to -10 ppm | Aromatic character |
Note: The values in this table are hypothetical predictions based on typical values for similar aromatic heterocyclic systems and are intended for illustrative purposes.
Reaction Mechanism Elucidation for Key Transformations
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, providing information on transition states, intermediates, and reaction energy profiles. For 4-bromo-1,5-naphthyridine, a key transformation of interest is nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the two nitrogen atoms in the naphthyridine rings, combined with the bromine substituent, makes the 4-position susceptible to nucleophilic attack.
The SNAr reaction mechanism typically proceeds through a two-step addition-elimination process, forming a Meisenheimer complex as an intermediate. Theoretical calculations can be used to model the energy landscape of this reaction, determining the activation energies for the formation of the intermediate and the subsequent elimination of the bromide ion. For instance, the reaction with an amine would proceed via the formation of a tetrahedral intermediate, the stability of which can be assessed computationally.
Another important class of reactions for this compound is transition metal-catalyzed cross-coupling, such as Suzuki or Buchwald-Hartwig reactions. nih.gov DFT calculations can be used to model the catalytic cycle of these reactions, including the oxidative addition, transmetalation, and reductive elimination steps. These models can help in understanding the role of the catalyst, ligands, and reaction conditions, and in predicting the feasibility and outcome of different cross-coupling partners.
Hypothetical Energy Profile for SNAr Reaction of 4-Bromo-1,5-Naphthyridine with a Nucleophile
| Reaction Coordinate | Species | Relative Energy (kcal/mol) |
|---|---|---|
| 1 | Reactants (4-bromo-1,5-naphthyridine + Nucleophile) | 0 |
| 2 | Transition State 1 | +15 to +20 |
| 3 | Meisenheimer Intermediate | +5 to +10 |
| 4 | Transition State 2 | +10 to +15 |
Note: This table presents a hypothetical energy profile for illustrative purposes. Actual values would depend on the specific nucleophile and reaction conditions.
Conformation and Tautomerism Studies
For the rigid, planar structure of 4-bromo-1,5-naphthyridine, conformational analysis is relatively straightforward. The primary focus of conformational studies for its derivatives would be on the orientation of substituents attached to the naphthyridine core.
Tautomerism becomes a more significant consideration for derivatives of 4-bromo-1,5-naphthyridine, particularly those containing hydroxyl or amino groups. For example, a hydroxy derivative could potentially exist in equilibrium between its enol and keto forms. Computational chemistry can be used to calculate the relative energies of these tautomers, thereby predicting the predominant form under different conditions (e.g., in the gas phase or in various solvents). The stability of different tautomers is influenced by factors such as aromaticity, intramolecular hydrogen bonding, and solvent effects.
Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis)
Computational methods are widely used to predict various spectroscopic properties of molecules, which can be invaluable for the identification and characterization of new compounds.
NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations, typically performed using DFT, can predict the ¹H and ¹³C NMR chemical shifts of 4-bromo-1,5-naphthyridine. These predictions can aid in the assignment of experimental spectra. The calculated chemical shifts are often in good agreement with experimental values, especially when a suitable level of theory and basis set are chosen.
IR Spectroscopy: The vibrational frequencies of 4-bromo-1,5-naphthyridine can be calculated to predict its infrared (IR) spectrum. These calculations can help in identifying characteristic vibrational modes, such as C-H, C=C, and C=N stretching and bending vibrations.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. These calculations can provide information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., π → π* transitions).
Predicted Spectroscopic Data for 4-Bromo-1,5-Naphthyridine
| Spectroscopy | Predicted Feature | Value |
|---|---|---|
| ¹H NMR | Chemical Shift (δ) | 7.5 - 9.0 ppm |
| ¹³C NMR | Chemical Shift (δ) | 120 - 160 ppm |
| IR | C=N Stretch (ν) | 1600 - 1650 cm⁻¹ |
Note: The values in this table are approximate predictions based on the general characteristics of similar aromatic heterocycles and are for illustrative purposes.
Molecular Dynamics Simulations in Reaction Environments
While quantum mechanical calculations are excellent for studying the properties of individual molecules or small molecular systems, molecular dynamics (MD) simulations are better suited for studying the behavior of molecules in a condensed phase, such as in a solvent or in a biological environment.
MD simulations can be used to study the solvation of 4-bromo-1,5-naphthyridine in different solvents, providing insights into its solubility and the effect of the solvent on its reactivity. By simulating the molecule in a box of solvent molecules, one can observe the dynamic interactions between the solute and the solvent, such as hydrogen bonding and van der Waals forces.
In the context of reaction environments, MD simulations can be used to model the diffusion of reactants and the dynamics of the solvent cage around the reacting species. This can be particularly useful for understanding reactions that are under diffusion control or where the solvent plays an active role in the reaction mechanism.
Future Directions and Research Opportunities
Exploration of Novel Synthetic Pathways
The development of efficient and scalable synthetic routes to 4-bromo-1,5-naphthyridine (B1283561) and its derivatives is a cornerstone for its broader application. While classical methods such as the Skraup reaction have been employed for the synthesis of substituted 1,5-naphthyridines, including bromo-derivatives, there is considerable scope for the exploration of novel synthetic pathways. nih.gov Future research is likely to focus on the development of more sustainable and atom-economical methods. This includes the investigation of transition-metal-catalyzed cross-coupling reactions to introduce the bromo-substituent at a late stage of the synthesis, offering greater flexibility and access to a wider range of analogues. nih.gov
Furthermore, the direct C-H functionalization of the 1,5-naphthyridine (B1222797) core represents a highly attractive, albeit challenging, avenue for the introduction of the bromine atom. This approach would circumvent the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste. The reactivity of 1,5-naphthyridines shows similarities to quinolines, suggesting that methodologies successful for the latter could be adapted. nih.gov The development of regioselective halogenation techniques will be crucial to control the position of bromination and avoid the formation of undesired isomers.
Development of Asymmetric Synthesis Methodologies
The introduction of chirality into the 1,5-naphthyridine framework can lead to compounds with unique stereospecific properties, which is of particular interest in the development of new therapeutic agents. To date, the enantioselective synthesis of 1,5-naphthyridine derivatives remains a relatively unexplored area. However, the successful development of an asymmetric synthesis for a 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) scaffold highlights the potential for similar strategies to be applied to the 1,5-isomer. acs.org
Future research will likely focus on the development of catalytic asymmetric methods to access chiral 1,5-naphthyridine derivatives. This could involve the asymmetric reduction of prochiral precursors or the enantioselective functionalization of the naphthyridine ring. For instance, the development of chiral catalysts for the asymmetric hydrogenation of substituted 1,5-naphthyridines could provide access to a range of chiral saturated and partially saturated derivatives. nih.gov The use of chiral phosphoric acids to enable in situ generation of reactive intermediates for asymmetric nucleophilic addition, as demonstrated for naphthoquinone methides, could also be a promising strategy. nih.gov
Integration with Flow Chemistry and Sustainable Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic processes. Flow chemistry, with its inherent advantages of enhanced safety, improved heat and mass transfer, and potential for automation and scalability, offers a promising platform for the synthesis of 4-bromo-1,5-naphthyridine and its derivatives. mdpi.com The integration of flow microreactors can lead to higher product selectivity and reduced waste by enabling precise control over reaction parameters. mdpi.com
Application in Photo- and Electrocatalysis
The unique electronic properties of the 1,5-naphthyridine scaffold make it an attractive candidate for applications in catalysis. The nitrogen atoms in the aromatic system can act as coordination sites for metal centers, leading to the formation of novel catalysts. Naphthyridine derivatives have already been utilized as ligands in a variety of metal-based catalytic processes. researchgate.net The bromo-substituent in 4-bromo-1,5-naphthyridine can serve as a handle for further functionalization, allowing for the fine-tuning of the electronic and steric properties of the resulting ligands.
Future research could explore the use of 4-bromo-1,5-naphthyridine in the development of novel photo- and electrocatalysts. For example, coordination complexes of this ligand with metals such as iridium or ruthenium could be investigated for their potential in light-driven chemical transformations. researchgate.net In the realm of electrocatalysis, cobalt complexes containing a naphthyridine moiety have been studied for the oxygen reduction reaction, a key process in fuel cells. mdpi.com The strategic placement of the bromo-substituent could be used to modulate the redox potential of the metal center and enhance catalytic activity.
Design of Advanced Materials with Tunable Properties
The rigid, planar structure and electron-deficient nature of the 1,5-naphthyridine core make it an excellent building block for the construction of advanced functional materials. The bromine atom in 4-bromo-1,5-naphthyridine provides a convenient point of attachment for incorporating this scaffold into larger molecular architectures. The synthesis of fused 1,5-naphthyridines has been shown to yield compounds with interesting optical and electronic properties. nih.gov
Future research in this area will likely focus on the design and synthesis of novel organic light-emitting diode (OLED) materials, sensors, and other functional materials based on the 4-bromo-1,5-naphthyridine unit. The ability to perform cross-coupling reactions at the bromo-position allows for the systematic tuning of the photophysical and electronic properties of the resulting materials. For instance, the introduction of different aromatic or heteroaromatic substituents could be used to modulate the emission color and quantum efficiency of OLEDs. nih.gov Furthermore, the nitrogen atoms of the naphthyridine ring can be used to coordinate with metal ions, opening up the possibility of creating novel metal-organic frameworks (MOFs) with tailored porosity and functionality.
Q & A
Q. Why do theoretical frameworks sometimes mispredict reactivity in heterocyclic systems?
- Methodological Answer : Update computational models with experimental data (e.g., crystallographic bond lengths) to improve accuracy. For example, revise DFT parameters to account for steric effects in bulky naphthyridine derivatives .
Experimental Design and Theoretical Integration
Q. How to design a study linking this compound to broader chemical theories (e.g., aromaticity)?
- Methodological Answer : Frame hypotheses using Hückel’s rule or Clar’s sextet theory. Synthesize analogs (e.g., 4-bromo-1,5-naphthyridine 1-oxide) and compare aromatic stabilization energies via computational chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
